N-(3-fluoro-4-methylphenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N5OS/c1-12-2-7-15(10-16(12)22)23-19(28)11-29-20-25-24-18-9-8-17(26-27(18)20)13-3-5-14(21)6-4-13/h2-10H,11H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDAQWPKZQADKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-fluoro-4-methylphenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the triazolopyridazine core, followed by the introduction of the fluorinated phenyl groups and the thioacetamide moiety. Common reagents used in these reactions include fluorinated anilines, hydrazine derivatives, and various coupling agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
N-(3-fluoro-4-methylphenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Scientific Research Applications
N-(3-fluoro-4-methylphenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell growth and proliferation.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound’s fluorinated phenyl groups and triazolopyridazine core allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, or induction of cell death in targeted cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share core triazolo-heterocyclic systems but differ in substituents, electronic properties, and biological profiles. Below is a comparative analysis:
Structural and Electronic Comparisons
Key Observations:
- Fluorine Impact: The target compound’s dual fluorine substituents likely enhance binding affinity to hydrophobic enzyme pockets compared to non-fluorinated analogs like 573948-03-5 .
- Substituent Flexibility : Ethyl or ethoxy groups in analogs (e.g., 573948-03-5) may reduce steric hindrance but decrease metabolic stability compared to fluorinated aryl groups .
Biological Activity
N-(3-fluoro-4-methylphenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer therapies. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring and a pyridazine moiety, which are known to contribute to various biological activities. Its molecular formula is , and it is characterized by the following structural components:
- Fluorophenyl groups : Enhance lipophilicity and biological activity.
- Thioacetamide linkage : Potentially involved in enzyme inhibition mechanisms.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- In vitro studies : Compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. For example, a related compound demonstrated an IC50 value of 1.18 µM against HEPG2 cells, outperforming standard chemotherapeutics like staurosporine (IC50 = 4.18 µM) .
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cancer progression.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
Case Studies and Research Findings
Several case studies have provided insights into the biological activities of related compounds:
- Study on Triazole Derivatives : Research indicated that triazole derivatives exhibit potent anticancer activity through various mechanisms including apoptosis induction and cell cycle arrest .
- Enzyme Inhibition Studies : Compounds with thioacetamide linkages have been evaluated for their ability to inhibit enzymes such as alkaline phosphatase, showing promising results with IC50 values significantly lower than standard inhibitors .
Q & A
Q. (Basic: Structural Characterization)
- NMR spectroscopy : Analyze ¹H/¹³C NMR to verify fluorine-induced deshielding in aromatic regions and confirm thioether (-S-) linkage integration .
- X-ray crystallography : Resolve crystal structures to validate triazolo-pyridazine ring geometry and substituent orientations, as seen in related imidazo-thiazole derivatives .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., [M+H]⁺ ion matching theoretical mass within 5 ppm error) .
How should contradictory cytotoxicity data between different cell lines be addressed?
Q. (Advanced: Data Contradiction Analysis)
- Cell line profiling : Compare genetic backgrounds (e.g., p53 status in HePG-2 vs. Caco-2) to identify susceptibility factors .
- Dose-response validation : Re-test activity across a wider concentration range (e.g., 0.1–100 µM) to rule out false negatives from threshold effects .
- Assay standardization : Normalize results using reference inhibitors (e.g., etoposide for TopoII inhibition) to control for inter-lab variability .
What strategies can elucidate the mechanism of action involving Topoisomerase II inhibition?
Q. (Advanced: Mechanistic Studies)
- TopoII decatenation assay : Monitor DNA-unwinding activity via agarose gel electrophoresis with kinetoplast DNA as substrate .
- DNA intercalation studies : Use ethidium bromide displacement assays or fluorescence quenching to assess DNA binding affinity .
- Molecular docking : Simulate binding poses in TopoII’s ATP-binding domain using software like AutoDock Vina, guided by crystallographic data from related triazolo-quinoxaline inhibitors .
How can structure-activity relationships (SAR) be established for fluorophenyl substitutions?
Q. (Advanced: SAR Development)
- Analog synthesis : Prepare derivatives with varying fluorine positions (e.g., ortho vs. para) and electron-withdrawing groups (e.g., -CF₃) to probe electronic effects .
- Biological testing : Screen analogs against cancer cell panels (e.g., NCI-60) to correlate substituent patterns with potency .
- Computational modeling : Calculate electrostatic potential maps and LogP values to link hydrophobicity with membrane permeability .
What methods are recommended to assess the compound's stability under physiological conditions?
Q. (Basic: Stability Profiling)
- pH-dependent degradation : Incubate the compound in buffers (pH 1.2–7.4) at 37°C, monitoring degradation via HPLC over 24–72 hours .
- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >150°C for storage recommendations) .
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products using LC-MS .
How to troubleshoot low bioactivity in preliminary in vitro screens?
Q. (Advanced: Bioactivity Optimization)
- Solubility enhancement : Use co-solvents (e.g., DMSO/PEG mixtures) or formulate as nanoparticles to improve dissolution .
- Metabolic stability : Pre-treat compounds with liver microsomes to identify rapid degradation and modify labile groups (e.g., ester-to-amide substitutions) .
- Proteolytic resistance : Introduce methyl or fluorine groups at metabolically vulnerable sites (e.g., acetamide nitrogen) to block enzymatic cleavage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
